molecular formula C23H29N3O2S B11033953 2,2-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1-(phenylsulfonyl)-1,2-dihydroquinoline

2,2-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1-(phenylsulfonyl)-1,2-dihydroquinoline

Cat. No.: B11033953
M. Wt: 411.6 g/mol
InChI Key: ZQZAKALBFXGNKB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1-(phenylsulfonyl)-1,2-dihydroquinoline is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1-(phenylsulfonyl)-1,2-dihydroquinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with 4-methylpiperazine in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, 2,2-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1-(phenylsulfonyl)-1,2-dihydroquinoline has potential as a lead compound for the development of new drugs. Its quinoline core is known for its antimicrobial and anticancer properties, making it a promising candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The piperazine moiety can enhance the binding affinity to biological targets, increasing the compound’s potency.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Piperazine: A common moiety in many pharmaceutical compounds.

Uniqueness

2,2-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1-(phenylsulfonyl)-1,2-dihydroquinoline is unique due to its combination of a quinoline core with a phenylsulfonyl group and a piperazine moiety. This combination enhances its biological activity and makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

1-(benzenesulfonyl)-2,2-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]quinoline

InChI

InChI=1S/C23H29N3O2S/c1-23(2)17-19(18-25-15-13-24(3)14-16-25)21-11-7-8-12-22(21)26(23)29(27,28)20-9-5-4-6-10-20/h4-12,17H,13-16,18H2,1-3H3

InChI Key

ZQZAKALBFXGNKB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)CN4CCN(CC4)C)C

Origin of Product

United States

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